Tetrahydropyran-2-carbonyl chloride

Übersicht

Beschreibung

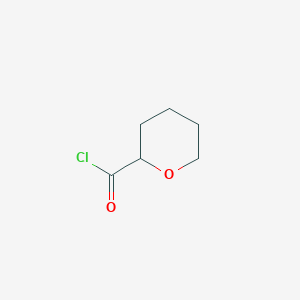

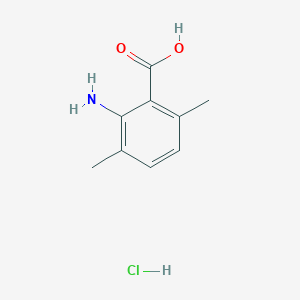

Tetrahydropyran-2-carbonyl chloride is a chemical compound with the molecular formula C6H9ClO2 . It is used in scientific research and possesses diverse applications, such as in synthetic organic chemistry and drug discovery.

Synthesis Analysis

Tetrahydropyran (THP) rings, which are important motifs in this compound, are synthesized based on typical retrosynthetic disconnections . The synthesis of THP rings has been reported in several reviews . The strategies for THP synthesis are presented in a systematic way, divided into sections based on the retrosynthetic disconnections typically used to construct THP rings . The single-bond disconnections presented in these reviews are O1–C2, C2–C3, and C3–C4 .

Molecular Structure Analysis

The molecular structure of this compound is analyzed in the context of its conformational structures in the neutral (S0) and cationic (D0) states . The constructed 2D potential energy surfaces associated with conformational interconversion between the chair and boat forms in the S0 and D0 states revealed that the ionic transitions observed in the MATI spectra correspond to the most stable chair conformer .

Chemical Reactions Analysis

The reactivity of the carbonyl group in this compound is related to the electronegative leaving group’s ability to activate the carbonyl . The more electronegative leaving groups withdraw electron density from the carbonyl, thereby increasing its electrophilicity .

Physical And Chemical Properties Analysis

This compound reacts with water to form toxic fumes . It combines vigorously or explosively with water .

Wissenschaftliche Forschungsanwendungen

Synthesis of Tetrahydropyrans

Tetrahydropyran compounds can be synthesized from allylbromide and carbonyl compounds through one-pot Babier–Prins cyclization, promoted by functionalized RTILs under solvent-free conditions. This method is efficient for preparing various substituted tetrahydropyran compounds (Zhao et al., 2006).

Carbonyl Ene Reaction

The carbonyl ene reaction of 2-methylenetetrahydropyrans offers a high-yielding route for synthesizing β-hydroxydihydropyrans under mild conditions. This process provides a new method for the synthesis of 2-substituted tetrahydropyrans and integrating oxygen heterocycles into molecular frameworks (Liang et al., 2013).

Tetrahydropyran-4-carboxamides Synthesis

2-Alkyi(or dialkyl)tetrahydropyran-4-carboxamides can be synthesized from tetrahydropyran-4-carbonyl chloride in a reaction with dry ether and gaseous ammonia. This method yields various amides with significant implications in pharmaceutical chemistry (Kuroyan et al., 1982).

Synthesis of Cyclohexenones

A tetrahydropyran-2-yloxy group activates a double bond in a cyclohexene system, facilitating thermal reactions with αβ-unsaturated carbonyl derivatives to produce 2-substituted cyclohexanones or cyclohexenones in good yields (Birch et al., 1970).

Linker-Facilitated Chemical Synthesis

Tetrahydropyran (THP)-type linkers are utilized in fluorous linker-facilitated chemical synthesis, offering versatile applications in various chemical synthesis processes (Zhang, 2009).

Wirkmechanismus

The mechanism of action of Tetrahydropyran-2-carbonyl chloride involves the reactivity of the carbonyl group . The carbon, because it is electron-poor, is an electrophile: it is a great target for attack by an electron-rich nucleophilic group . Anything that can help to stabilize this charge by accepting some of the electron density will increase the bond’s polarity and make the carbon more electrophilic .

Safety and Hazards

Zukünftige Richtungen

Tetrahydropyran-2-carbonyl chloride has important motifs in biologically active molecules . It is likely that marine natural products will continuously have significant impact on chemical biology and drug discovery in the forthcoming decades . Total synthesis is the only practical means to overcome the material supply problem at the basic research level .

Eigenschaften

IUPAC Name |

oxane-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2/c7-6(8)5-3-1-2-4-9-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKSDHJUTXTPHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40053-81-4 | |

| Record name | Tetrahydro-2H-pyran-2-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B2828959.png)

![2-amino-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenol](/img/structure/B2828964.png)

![2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2828965.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2828968.png)

![8-[4-(2-Ethoxyethoxy)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]pu rine-2,4-dione](/img/structure/B2828971.png)

![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2828977.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2828979.png)

![2,2,2-trifluoroethyl N-[3-(2-oxopyrrolidin-1-yl)propyl]carbamate](/img/structure/B2828981.png)